4-Amino-3-chlorophenol
Overview
Description
4-Amino-3-chlorophenol is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including pharmaceuticals and materials science. The compound is characterized by the presence of an amino group and a chloro substituent on a benzene ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of related compounds, such as 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids, has been achieved starting from 3-(p-chlorophenyl)-4-oxo-valeric acid. These syntheses involve the formation of lactones and lactams as ring closure products . Another synthesis approach for a similar compound, 2-amino-4-chlorophenol, involves the hydrolyzation of 2,5-dichloronitrobenzene followed by catalytic reduction with hydrazine hydrate in the presence of a catalyst, yielding a high purity product with a 92% yield .
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-amino-3-chlorophenol has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined and found to crystallize in the orthorhombic space group with specific unit cell parameters . Additionally, the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid were computed using Hartree–Fock and density functional theory methods, providing insights into the molecule's stability and charge transfer .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 4-amino-3-chlorophenol can be inferred from studies on their molecular structures. For example, the presence of amino groups in these compounds facilitates the formation of hydrogen bonds, which can lead to the stabilization of molecular structures in the solid state, as observed in the crystal structure of 4-amino-3-(4'-chlorophenyl)-4H-[1,2,4]-triazolo-5-thiol . Furthermore, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, suggest that these compounds can participate in various chemical reactions, including conjugative interactions and intramolecular charge transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-3-chlorophenol-related compounds have been characterized through experimental and theoretical methods. The vibrational studies of 4-amino-3(4-chlorophenyl) butanoic acid, for example, have been interpreted in terms of potential energy distribution, and the results show good agreement with computed values . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, have been calculated, providing information on the molecule's reactivity and stability . Additionally, the first-order hyperpolarizability and related properties of these molecules have been computed, indicating their potential application in nonlinear optics .
Scientific Research Applications
Chlorophenol Stress and Amino Acid Biosynthesis
Chlorophenols like 4-Amino-3-chlorophenol are used in various applications such as preservatives, disinfectants, and pesticides. A study by Yadav et al. (2011) revealed the impact of chlorophenols on eukaryotic organisms, particularly on genes important for aromatic amino acid biosynthesis in yeast. This research is significant in understanding the molecular basis of chlorophenol toxicity (Yadav et al., 2011).
Sonochemical Degradation of Organic Pollutants
Goskonda et al. (2002) investigated the mineralization of chlorophenols, including 4-chlorophenol, through ultrasound. Their study highlighted the effectiveness of sonochemical degradation in breaking down chlorophenols, which is advantageous over other remediation methods (Goskonda et al., 2002).
Photocatalytic Decomposition in Water
A study by Singh et al. (2017) focused on the photocatalytic decomposition of 4-chlorophenol in water using a Fe3O4-Cr2O3 magnetic nanocomposite. This research is important for environmental remediation, demonstrating an efficient method for removing toxic chlorophenol pollutants from water sources (Singh et al., 2017).
Biodegradation by Pseudomonas sp.
Liu et al. (2014) explored the metabolic profiling of the biodegradation of phenol and 4-chlorophenol by Pseudomonas sp. Their findings provide insights into the biodegradation process of phenolic compounds, which is crucial for environmental bioremediation strategies (Liu et al., 2014).
Photoelectrochemical Sensing
Yan et al. (2019) developed a photoelectrochemical sensor based on a BiPO4/BiOCl heterojunction for detecting 4-chlorophenol in water. This research is significant for environmental monitoring, providing a highly sensitive and selective method for detecting toxic chlorophenols (Yan et al., 2019).
Safety And Hazards
Future Directions
4-Amino-3-chlorophenol is a crucial intermediate for preparing a tyrosine kinase inhibitor, tivozanib, and a late liver cancer drug, lenvatinib . It is also used in the synthesis of hydroxymethyl rhodamines . The compound has potential applications in the field of organic synthesis, particularly in the synthesis of anticancer drugs .
properties
IUPAC Name |
4-amino-3-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLPXABQLXSICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170083 | |
Record name | 4-Amino-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chlorophenol | |
CAS RN |
17609-80-2 | |
Record name | 4-Amino-3-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17609-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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